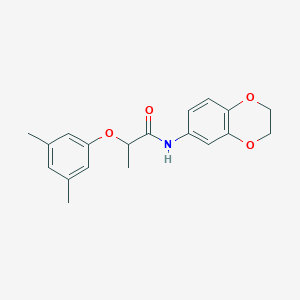
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide, commonly known as DPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ) and has been shown to exhibit a wide range of biological activities that make it a promising candidate for further investigation.
作用机制
DPN exerts its biological effects by selectively binding to and activating the ERβ, a member of the nuclear receptor superfamily that plays a crucial role in the regulation of gene expression. DPN has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
DPN has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. DPN has been shown to modulate the activity of various enzymes and signaling pathways, and has been proposed as a potential therapeutic agent for the treatment of various diseases.
实验室实验的优点和局限性
DPN has several advantages for use in lab experiments, including its selective binding to ERβ, its ability to cross the blood-brain barrier, and its low toxicity. However, DPN also has some limitations, including its relatively low potency and its limited solubility in water.
未来方向
There are several future directions for the study of DPN, including the development of more potent and selective ERβ agonists, the investigation of the molecular mechanisms underlying its biological effects, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of DPN in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
合成方法
DPN can be synthesized through a multi-step process that involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3,5-dimethylphenol, followed by the conversion of the resulting intermediate into the final product through a series of chemical reactions.
科学研究应用
DPN has been extensively studied for its potential therapeutic applications in various fields of scientific research, including cancer, neuroprotection, cardiovascular disease, and metabolic disorders. DPN has been shown to exhibit anti-tumor effects in various cancer cell lines, and has been proposed as a potential therapeutic agent for the treatment of breast, prostate, and colon cancer.
属性
产品名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethylphenoxy)propanamide |
InChI |
InChI=1S/C19H21NO4/c1-12-8-13(2)10-16(9-12)24-14(3)19(21)20-15-4-5-17-18(11-15)23-7-6-22-17/h4-5,8-11,14H,6-7H2,1-3H3,(H,20,21) |
InChI 键 |
VEFVJHJYAPWCLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
规范 SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC3=C(C=C2)OCCO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



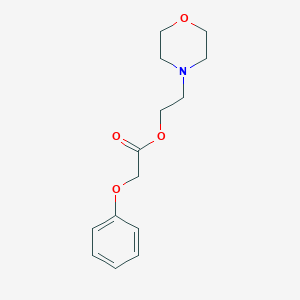
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
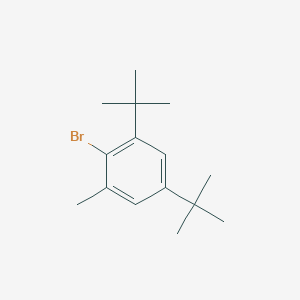
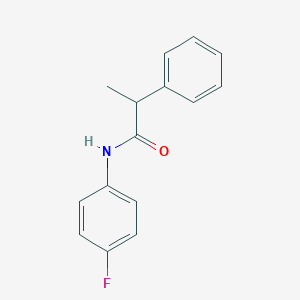
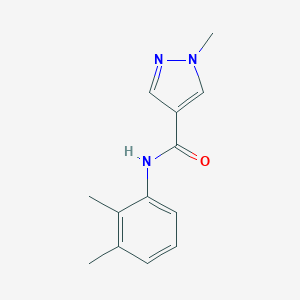
![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)
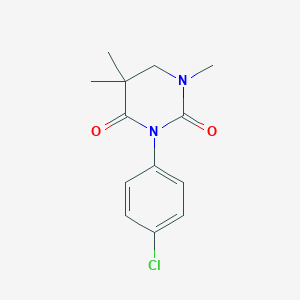
![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)
![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
![Naphtho[1,2-b]furan-3-ylacetic acid](/img/structure/B258312.png)